3-Anilino-2-hydroxypropyl heptadecanoate
Description
3-Anilino-2-hydroxypropyl heptadecanoate is a synthetic ester derivative of heptadecanoic acid (margaric acid, C₁₇H₃₄O₂). Its structure comprises a heptadecanoate moiety esterified to a 2-hydroxypropyl backbone, which is further substituted with an anilino group (phenylamino group) at the 3-position. This combination of a long aliphatic chain, hydroxyl group, and aromatic amine confers unique physicochemical properties, distinguishing it from simpler esters like methyl or ethyl heptadecanoate.
Properties
CAS No. |
361144-78-7 |
|---|---|
Molecular Formula |
C26H45NO3 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
(3-anilino-2-hydroxypropyl) heptadecanoate |
InChI |
InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(29)30-23-25(28)22-27-24-19-16-15-17-20-24/h15-17,19-20,25,27-28H,2-14,18,21-23H2,1H3 |
InChI Key |
VIMJNHXDPYDFQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2-hydroxypropyl heptadecanoate typically involves the esterification of heptadecanoic acid with 3-anilino-2-hydroxypropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Anilino-2-hydroxypropyl heptadecanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-2-hydroxypropyl heptadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aniline group can be reduced to form a primary amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of different esters or amides.
Scientific Research Applications
3-Anilino-2-hydroxypropyl heptadecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Anilino-2-hydroxypropyl heptadecanoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with biological molecules, while the hydroxypropyl group can enhance solubility and bioavailability. The ester chain can facilitate the compound’s incorporation into lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares key features of 3-anilino-2-hydroxypropyl heptadecanoate with methyl heptadecanoate, ethyl heptadecanoate, and diethyl sebacate:
*Calculated based on formula.
Key Observations:
- Retention Behavior: In gas chromatography (GC), methyl heptadecanoate elutes later (relative retention time 1.2) than diethyl sebacate (1.0) under split-injection conditions with helium carrier gas . The target compound’s larger size and polar groups may further delay retention.
- The anilino group in the target compound could introduce pharmacological properties, such as enzyme inhibition or receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
